molecular formula C6H10N4O B2740515 (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol CAS No. 1519499-54-7

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol

Cat. No.: B2740515
CAS No.: 1519499-54-7
M. Wt: 154.173
InChI Key: ZISOFUGPTMCHOT-UHFFFAOYSA-N
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Description

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C6H10N4O It features a pyrimidine ring substituted with a hydrazinyl group at the 4-position, a methyl group at the 6-position, and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylpyrimidine.

    Hydrazination: The 4-position of the pyrimidine ring is functionalized with a hydrazine group through a nucleophilic substitution reaction. This step often requires the use of hydrazine hydrate in the presence of a suitable solvent like ethanol or methanol.

    Hydroxymethylation: The 2-position is then functionalized with a methanol group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones.

Scientific Research Applications

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in cancer and infectious diseases.

    Biological Studies: The compound is used in studies of enzyme inhibition and protein binding due to its ability to form stable complexes with biological macromolecules.

    Materials Science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydrazinyl-6-methylpyrimidin-2-yl)amine: Similar structure but with an amine group instead of a methanol group.

    (4-Hydrazinyl-6-methylpyrimidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is unique due to the presence of both a hydrazinyl group and a methanol group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOFUGPTMCHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CO)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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